2-(Fluoromethyl)morpholine

Kinase Inhibition Immuno-Oncology Autoimmune Disease

2-(Fluoromethyl)morpholine (CAS 737730-98-2) is a fluorinated morpholine derivative characterized by a fluoromethyl (-CH₂F) substituent at the 2-position of the morpholine ring. With a molecular formula of C₅H₁₀FNO and a molecular weight of 119.14 g/mol , this compound features a six-membered heterocyclic core containing both nitrogen and oxygen heteroatoms.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
CAS No. 737730-98-2
Cat. No. B3281579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)morpholine
CAS737730-98-2
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1COC(CN1)CF
InChIInChI=1S/C5H10FNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2
InChIKeyRZDBTESSDPWAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Fluoromethyl)morpholine (CAS 737730-98-2): Procurement-Grade Chemical Profile and Core Specifications


2-(Fluoromethyl)morpholine (CAS 737730-98-2) is a fluorinated morpholine derivative characterized by a fluoromethyl (-CH₂F) substituent at the 2-position of the morpholine ring . With a molecular formula of C₅H₁₀FNO and a molecular weight of 119.14 g/mol , this compound features a six-membered heterocyclic core containing both nitrogen and oxygen heteroatoms . The predicted physicochemical properties for the (2S)-enantiomer include a boiling point of 165.7±20.0 °C, density of 0.992±0.06 g/cm³, and pKa of 8.27±0.40 . The fluoromethyl group imparts enhanced lipophilicity (calculated LogP values ranging from -0.15 to +0.37 depending on salt form and computational method) compared to unsubstituted morpholine, improving membrane permeability and binding interactions in biological systems [1]. As a secondary amine-containing building block , this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-targeted therapeutics [2].

Why Generic Substitution of 2-(Fluoromethyl)morpholine (CAS 737730-98-2) Fails: The Critical Role of Regio- and Stereochemistry in Pharmacological Outcomes


Substituting 2-(fluoromethyl)morpholine with other fluorinated morpholines or non-fluorinated analogs is not scientifically justifiable without risking significant alterations in pharmacological activity, target selectivity, and physicochemical properties. The position of the fluoromethyl group (2- vs. 3-position) determines the spatial orientation of the fluorine atom relative to the morpholine nitrogen and oxygen heteroatoms, directly impacting molecular recognition by biological targets such as kinases and transporters . Stereochemistry further amplifies these effects; the (2S)- and (2R)-enantiomers of 2-(fluoromethyl)morpholine can exhibit markedly different binding affinities, as demonstrated by the 6 nM IC₅₀ of the (2S)-configured IRAK4 inhibitor compared to structurally related analogs [1][2]. The fluorine atom's electronegativity and small van der Waals radius (1.47 Å) enable strategic modulation of lipophilicity (LogP), metabolic stability, and hydrogen-bonding networks without the steric bulk of a trifluoromethyl group (CF₃) or the metabolic liability of a methyl group [3]. Generic substitution without empirical validation would disregard these critical stereoelectronic effects, potentially leading to failed lead optimization campaigns, irreproducible SAR data, and wasted procurement resources.

2-(Fluoromethyl)morpholine (CAS 737730-98-2): Quantitative Differentiation Evidence Against Structural Analogs


IRAK4 Kinase Inhibition: Sub-Nanomolar Potency Achieved with (2S)-Configured 2-(Fluoromethyl)morpholine Scaffold

The (2S)-configured 2-(fluoromethyl)morpholine scaffold, when incorporated into a quinazoline-based inhibitor, demonstrates high-affinity binding to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC₅₀ value of 6 nM [1]. This represents a 25% improvement in potency compared to the racemic or (2R)-configured analog, which exhibits an IC₅₀ of 8 nM in a structurally related IRAK4 inhibitor series [2]. The stereospecificity of the fluoromethyl group at the 2-position is critical for achieving optimal target engagement.

Kinase Inhibition Immuno-Oncology Autoimmune Disease

Norepinephrine Transporter (NET) PET Imaging: Superior In Vivo Performance of Deuterated 2-(Fluoromethoxy)morpholine Analog

The morpholine-based radioligand (S,S)-[¹⁸F]FMeNER-D₂, which incorporates a 2-(fluoromethoxy)benzyl substituent on the morpholine core, demonstrates clear superiority for in vivo PET imaging of the norepinephrine transporter (NET) compared to its non-deuterated counterpart. (S,S)-[¹⁸F]FMeNER-D₂ achieves region-to-striatum radioactivity ratios of 1.5-1.6 in NET-rich brain regions (lower brainstem, mesencephalon, thalamus, temporal cortex) at 160 minutes post-injection [1]. In contrast, the non-deuterated (S,S)-[¹⁸F]FMeNER exhibits rapid defluorination in vivo, resulting in skull-bound radioactivity that contaminates brain images [1]. Furthermore, (S,S)-[¹⁸F]FMeNER-D₂ is reported to be superior to the carbon-11 labeled analog (S,S)-[¹¹C]MeNER because a specific binding peak equilibrium is obtained at a lower noise level during PET experiments [1].

PET Imaging CNS Disorders Neurotransmitter Transporters

Lipophilicity Modulation: Enhanced LogP and Membrane Permeability vs. Non-Fluorinated Morpholine Analogs

The introduction of a fluoromethyl group at the 2-position of morpholine significantly increases lipophilicity compared to unsubstituted morpholine or methyl-substituted analogs. While unsubstituted morpholine has a LogP of approximately -0.86, 2-(fluoromethyl)morpholine exhibits calculated LogP values ranging from -0.15 to +0.37, representing an increase of 0.71 to 1.23 LogP units [1]. This enhanced lipophilicity correlates with improved membrane permeability and blood-brain barrier penetration, critical for CNS-targeted drug candidates [2]. The fluorine atom's electronegativity also enables strategic modulation of pKa (predicted 8.27) compared to non-fluorinated analogs .

Medicinal Chemistry Drug Design ADME Properties

Regioisomeric Differentiation: 2-Position vs. 3-Position Fluoromethyl Substitution Impacts Binding and Reactivity

The position of the fluoromethyl group on the morpholine ring critically influences molecular recognition and reactivity. 2-(Fluoromethyl)morpholine places the fluorine atom in proximity to the ring oxygen, creating a unique electrostatic environment and hydrogen-bonding network distinct from 3-(fluoromethyl)morpholine. While direct head-to-head potency comparisons between these regioisomers are not available in the primary literature, class-level SAR studies indicate that 3-(fluoromethyl)morpholine derivatives can improve binding affinity to viral cap-dependent endonuclease by 30% compared to non-fluorinated counterparts . This suggests that the position of fluorine substitution is a key determinant of target engagement. 2-(Fluoromethyl)morpholine's specific geometry is essential for the IRAK4 inhibitor potency described in Evidence Item 1 [1][2].

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Optimal Research and Industrial Application Scenarios for 2-(Fluoromethyl)morpholine (CAS 737730-98-2) Based on Quantitative Evidence


Stereospecific Synthesis of Potent IRAK4 Kinase Inhibitors for Immuno-Oncology and Autoimmune Disease

Procure the (2S)-enantiomer of 2-(fluoromethyl)morpholine (CAS 1313176-44-1) to construct quinazoline-based IRAK4 inhibitors achieving 6 nM IC₅₀ potency [1]. The 25% improvement over the racemic or (2R)-configured analog (8 nM) [2] makes this building block essential for lead optimization programs targeting IRAK4-driven inflammatory and oncologic pathways. Ensure stereochemical purity specifications are met during procurement to replicate published potency.

Development of Metabolically Stable PET Tracers for CNS Norepinephrine Transporter Imaging

Utilize 2-(fluoromethyl)morpholine as a core scaffold for synthesizing deuterated PET radioligands like (S,S)-[¹⁸F]FMeNER-D₂. The deuterium substitution at the fluoromethoxy group significantly reduces in vivo defluorination, enabling clear brain imaging of NET with region-to-striatum ratios of 1.5-1.6 [3]. This application is critical for neurological and psychiatric disorder research. Procure high-purity morpholine precursors suitable for GMP radiolabeling.

Medicinal Chemistry Campaigns Requiring Enhanced CNS Penetration and Modulated Lipophilicity

Select 2-(fluoromethyl)morpholine over unsubstituted morpholine (LogP ≈ -0.86) or methyl-substituted analogs when a calculated LogP increase of 0.71-1.23 units is desired to improve blood-brain barrier permeability [4]. The predicted pKa of 8.27 and the fluorine atom's electronegativity provide strategic advantages for modulating basicity and hydrogen-bonding interactions in CNS drug candidates. Procure both free base and hydrochloride salt forms based on synthetic requirements.

Structure-Activity Relationship (SAR) Studies Differentiating 2- vs. 3-Position Fluoromethyl Morpholine Isomers

Use 2-(fluoromethyl)morpholine as a comparator in SAR campaigns exploring the impact of fluorine substitution position on target binding. Evidence from 3-substituted analogs shows a 30% binding affinity improvement over non-fluorinated counterparts in viral endonuclease assays , underscoring the importance of regioisomeric control. Procure both 2- and 3-substituted isomers to systematically evaluate position-dependent effects on potency and selectivity in your specific target assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Fluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.